molecular formula C12H12Cl3NO2S B7459567 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide

2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide

Cat. No. B7459567
M. Wt: 340.7 g/mol
InChI Key: NTKZIROWONFDGE-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as TCBPA, is a chemical compound that has been extensively studied for its potential use as an antifouling agent in marine environments. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by disrupting the cellular processes of marine organisms. It is thought to interfere with the formation of the adhesive proteins that allow organisms to attach to surfaces, as well as disrupting the metabolic processes that are necessary for their survival.
Biochemical and Physiological Effects:
Studies have shown that 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has low toxicity to humans and other mammals, but it can be toxic to marine organisms at high concentrations. It has been shown to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, its toxicity to marine organisms can make it difficult to use in experiments that involve these organisms.

Future Directions

There are several potential future directions for research on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of more effective antifouling agents based on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide or similar compounds. Another area of interest is the investigation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide's potential as an antimicrobial agent, particularly in the treatment of infections caused by antibiotic-resistant bacteria. Finally, further studies are needed to fully understand the mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide and its potential as a cancer treatment.

Synthesis Methods

The synthesis of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with propargyl alcohol, followed by the addition of sodium hydride and propargylamine. This process results in the formation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential use as an antifouling agent in marine environments. It has been shown to be effective in preventing the growth of marine organisms such as barnacles and algae on surfaces such as boat hulls and underwater structures. This property makes 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide a potential alternative to traditional antifouling agents that are known to have negative environmental impacts.

properties

IUPAC Name

2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO2S/c1-3-5-16(6-4-2)19(17,18)12-8-10(14)9(13)7-11(12)15/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZIROWONFDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide

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